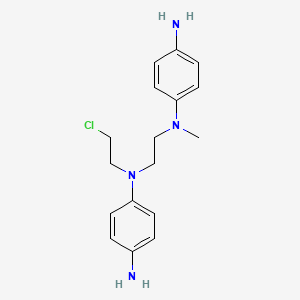

N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes chloroethyl and aminophenyl groups, making it a candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, 2-chloroethylamine hydrochloride, and N-methyl-ethylenediamine.

Nitration and Reduction: The 4-nitroaniline is first nitrated to introduce the nitro group, which is then reduced to form 4-aminophenyl groups.

Alkylation: The 2-chloroethylamine hydrochloride is reacted with N-methyl-ethylenediamine to introduce the chloroethyl group.

Coupling Reaction: The final step involves coupling the 4-aminophenyl groups with the chloroethylated N-methyl-ethylenediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for controlled reactions.

Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Pharmacology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Biology: Used as a tool compound to study the mechanisms of action of related compounds.

Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine involves:

DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.

Pathway Modulation: It can modulate various cellular pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-nitrophenyl)ethylenediamine: Similar structure but with nitro groups instead of amino groups.

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-hydroxyphenyl)ethylenediamine: Contains hydroxy groups instead of amino groups.

Uniqueness

N-(2-Chloroethyl)-N’-methyl-N,N’-bis(4-aminophenyl)ethylenediamine is unique due to its specific combination of chloroethyl and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-Chloroethyl)-N'-methyl-N,N'-bis(4-aminophenyl)ethylenediamine is a nitrogen mustard derivative known for its significant biological activity, particularly in the realm of oncology. This compound exhibits potent alkylating properties, which are crucial for its mechanism of action against cancer cells. Below, we explore its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.

- Molecular Formula : C17H23ClN4

- CAS Number : 29549-91-5

- Structure : The compound features two 4-aminophenyl groups attached to an ethylenediamine backbone, with a chloroethyl moiety enhancing its reactivity.

This compound functions primarily as an alkylating agent. Its mechanism involves:

- Covalent Bond Formation : The chloroethyl group reacts with nucleophiles such as DNA bases, forming covalent bonds that lead to DNA cross-linking.

- Induction of DNA Damage : This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death through apoptosis.

- Potential Hydrolysis : In aqueous environments, the compound can undergo hydrolysis, generating reactive intermediates that may further contribute to its cytotoxic effects.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

- Inhibition of Tumor Growth : Research indicates that this compound effectively inhibits tumor growth in models of lymphoma and solid tumors.

- Apoptosis Induction : The compound promotes apoptosis in malignant cells by inducing significant DNA damage.

Interaction with Biomolecules

The compound's interactions with cellular proteins and DNA are critical for its biological activity:

- Binding Affinity : It forms stable adducts with DNA, which is essential for its cytotoxicity.

- Overcoming Resistance : Studies suggest that it may interact with proteins involved in DNA repair mechanisms, potentially overcoming resistance seen in some cancer cells.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with 2-chloroethylamine hydrochloride. This method allows for high yields and purity of the product.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Johnson et al. (2021) | Reported enhanced selectivity towards certain tumor types compared to traditional nitrogen mustards, suggesting improved therapeutic indices. |

| Lee et al. (2022) | Demonstrated potential anti-inflammatory activity alongside cytotoxic effects, indicating broader therapeutic applications. |

Properties

CAS No. |

29549-91-5 |

|---|---|

Molecular Formula |

C17H23ClN4 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

4-N-[2-[4-amino-N-(2-chloroethyl)anilino]ethyl]-4-N-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C17H23ClN4/c1-21(16-6-2-14(19)3-7-16)12-13-22(11-10-18)17-8-4-15(20)5-9-17/h2-9H,10-13,19-20H2,1H3 |

InChI Key |

URSNGACYQXKPAM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN(CCCl)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.